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Compound of Interest

Compound Name: (5-iodo-2-nitrophenyl)methanol

CAS No.: 150022-33-6

Cat. No.: B6253137 Get Quote

Executive Summary
In the structural elucidation of pharmacophores and high-energy intermediates, the distinction

between Nitro (-NO₂) and Hydroxyl (-OH) groups is critical. While both are polar, oxygen-rich

functionalities, their infrared (IR) signatures arise from fundamentally different vibrational

mechanics.[1]

This guide objectively compares the spectral performance of these two functional groups.

Unlike simple reference charts, we focus on the dynamic nature of these bands—specifically

how the Hydroxyl group serves as a sensitive probe for environmental interactions (Hydrogen

bonding) while the Nitro group acts as a robust, localized reporter of electronic conjugation.
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Feature Hydroxyl Group (-OH) Nitro Group (-NO₂)

Primary Region 3650–3200 cm⁻¹ 1550–1300 cm⁻¹ (Two Bands)

Band Shape Variable (Sharp to Very Broad) Distinct, Sharp to Medium

Mechanistic Driver
Mass of Hydrogen + H-

Bonding
N=O Resonance Hybridization

Concentration Effect
High: Shift to lower freq (Red

shift)
Negligible

Diagnostic Utility
Inter- vs. Intramolecular

interactions

Electronic environment

(Conjugation)

Mechanistic Basis of Absorption
To interpret these spectra accurately, one must understand the causality behind the signals.

The Hydroxyl Group: The Environmental Probe
The O-H stretch is the most variable signal in IR spectroscopy.

Free O-H: In the gas phase or dilute non-polar solution, the dipole change is localized,

resulting in a sharp peak at high frequency (~3650 cm⁻¹).

H-Bonded O-H: When the proton acts as a donor in a hydrogen bond (ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

), the O-H covalent bond weakens (lengthens). This reduces the force constant (

), lowering the vibrational frequency (

) according to Hooke's Law:

The randomness of H-bond networks creates a distribution of bond strengths, resulting in the
characteristic broadening of the band.

The Nitro Group: The Coupled Resonator
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The nitro group does not vibrate as isolated N=O bonds. Due to resonance, the bond order is

intermediate (approx. 1.5). This coupling creates two distinct modes that must appear together

for positive identification:

Asymmetric Stretch (

): Higher energy (~1550 cm⁻¹).

Symmetric Stretch (

): Lower energy (~1350 cm⁻¹).
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Figure 1: Mechanistic origin of spectral bands. OH frequency shifts are driven by external

bonding, while NO₂ bands are split by internal coupling.

Spectral Characterization Data
The following data summarizes the characteristic bands. Note the specificity of the Nitro group

ranges compared to the Hydroxyl group.
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Table 1: Detailed Spectral Assignments
Functional
Group

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity Notes

Aliphatic Nitro N-O Asymmetric 1560 – 1540 Strong
Primary

diagnostic band.

N-O Symmetric 1390 – 1370 Medium

Aromatic Nitro N-O Asymmetric 1530 – 1490 Strong

Shifted lower due

to conjugation

with ring.

N-O Symmetric 1355 – 1315 Medium

Hydroxyl

(Alcohol)

O-H Stretch

(Free)
3650 – 3600 Variable

Visible only in

dilute

solution/gas.

O-H Stretch (H-

Bond)
3550 – 3200 Strong, Broad

The "classic"

alcohol signal.[1]

Hydroxyl (Acid) O-H Stretch 3300 – 2500 Very Broad

Often obscures

C-H stretches;

"Beard" shape.

Critical Insight: Conjugation lowers the frequency of the Nitro group stretch. For example, p-

nitrotoluene absorbs at lower wavenumbers than nitromethane due to the electron-withdrawing

nature of the ring interacting with the N=O bonds [1].

Experimental Protocol: The Dilution Study
Distinguishing Intermolecular (between molecules) from Intramolecular (within molecule)

Hydrogen bonding is a common challenge in drug discovery (e.g., verifying a pharmacophore
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conformation).

The Self-Validating Protocol: If an OH band is broad due to concentration (intermolecular),

diluting the sample will break these bonds, shifting the peak to the "Free" position.[2] If the H-

bond is structural (intramolecular), dilution will have no effect.[3]

Methodology
Solvent: Carbon Tetrachloride (

) or Carbon Disulfide (

). Note: These are non-polar and do not H-bond.

Cell: NaCl or KBr solution cells (0.1 mm to 1.0 mm path length).
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Prepare Stock Solution
(10% in CCl4)

Acquire Spectrum A
(Concentrated)

Serial Dilution
(1% and 0.1%)

Acquire Spectrum B & C
(Dilute)

Compare OH Peak Position
(3400 vs 3600 cm⁻¹)

Peak Shifts & Sharpens:
INTERmolecular H-Bond

 Shift Observed

No Change in Position:
INTRAmolecular H-Bond

 No Shift

Click to download full resolution via product page

Figure 2: Workflow for distinguishing hydrogen bonding types via dilution.

Case Study: o-Nitrophenol vs. p-Nitrophenol[3]
This comparison perfectly illustrates the interaction between these two groups.

p-Nitrophenol (Para isomer)[3]
Structure: OH and NO₂ are on opposite sides. They cannot interact directly.
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Behavior: Molecules stack, forming Intermolecular H-bonds.

Spectrum:

Solid state/Conc: Broad OH band ~3350 cm⁻¹.

Dilute Solution: Sharp OH band ~3600 cm⁻¹.[3]

Nitro bands: ~1500 and ~1340 cm⁻¹ (Standard aromatic).

o-Nitrophenol (Ortho isomer)[3]
Structure: OH and NO₂ are adjacent. The proton of the OH forms a stable 6-membered

chelate ring with the oxygen of the Nitro group.

Behavior: Strong Intramolecular H-bond.

Spectrum:

Solid/Conc: Sharp(er) band, shifted to ~3200 cm⁻¹ (due to strong chelation).

Dilute Solution: Remains at ~3200 cm⁻¹. The chelate ring survives dilution [2].

Conclusion: The lack of spectral shift upon dilution in the ortho-isomer is definitive proof of the

intramolecular interaction between the Hydroxyl and Nitro groups.

Troubleshooting & Interferences
When analyzing unknown samples, beware of these common artifacts:

Water Contamination:

Moisture in KBr pellets or solvents creates a broad OH band centered at 3400 cm⁻¹.

Correction: Dry samples thoroughly; use ATR (Attenuated Total Reflectance) instead of

KBr pellets for hygroscopic compounds.

Amine (N-H) Confusion:
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Primary amines (-NH₂) show two bands (sym/asym) in the OH region (3500-3300 cm⁻¹).

Differentiation: N-H bands are sharper and significantly weaker (less intense) than O-H

bands due to the lower polarity of the N-H bond compared to O-H [3].

Nitro vs. Aromatics:

Aromatic ring C=C stretches occur ~1600-1450 cm⁻¹.[4]

Differentiation: The Nitro asymmetric stretch (~1530 cm⁻¹) is usually the strongest band in

the spectrum, overpowering the variable intensity aromatic peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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